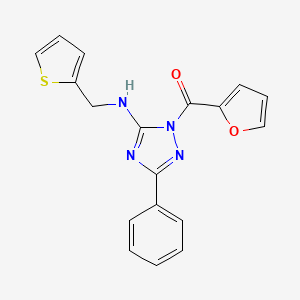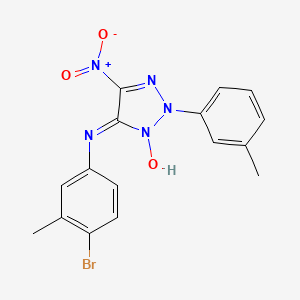
1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Übersicht
Beschreibung
1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. It has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been proposed that the compound exerts its antifungal and antibacterial activity by inhibiting the biosynthesis of ergosterol and peptidoglycan, respectively. The anticancer activity of the compound is believed to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce DNA damage and inhibit the activity of various enzymes, such as topoisomerase and proteasome. In vivo studies have demonstrated that the compound can reduce tumor growth and increase the survival rate of mice with cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in lab experiments is its broad-spectrum activity against various microorganisms and cancer cell lines. Additionally, the compound has been found to have a low toxicity profile in vivo. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its instability under certain reaction conditions.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine. One direction is to investigate the potential of the compound as a lead molecule for the development of new antifungal, antibacterial, and anticancer drugs. Another direction is to explore the mechanism of action of the compound in more detail to identify new targets for drug development. Additionally, future research could focus on improving the synthesis method of the compound to increase its yield and purity. Finally, the compound's potential for use in combination therapy with other drugs could also be explored.
Wissenschaftliche Forschungsanwendungen
The biological activities of 1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine have been extensively studied in the scientific community. The compound has been found to exhibit antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. It has also demonstrated antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, such as Escherichia coli. Furthermore, the compound has shown anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
furan-2-yl-[3-phenyl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c23-17(15-9-4-10-24-15)22-18(19-12-14-8-5-11-25-14)20-16(21-22)13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYQYXULPQRRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CS3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
furan-2-yl{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-2-[4-({[2-(2-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4190728.png)
![N-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B4190739.png)

![1-(1-adamantyl)-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4190748.png)
![N-1,3-benzodioxol-5-yl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4190757.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4190769.png)
![methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4190773.png)

![5-methyl-3-[2-(4-methylphenoxy)ethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4190785.png)

![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4190792.png)
![N-{3,5-dimethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-pyrazol-4-yl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190796.png)
![N-benzyl-4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3-methylbenzenesulfonamide](/img/structure/B4190799.png)
![4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B4190805.png)